1,2-Dibromoethyltrichlorosilane
Overview
Description
1,2-Dibromoethyltrichlorosilane is an organosilicon compound with the molecular formula C2H3Br2Cl3Si. It is a colorless liquid with a molecular weight of 321.29 g/mol. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromoethyltrichlorosilane can be synthesized through the reaction of 1,2-dibromoethane with trichlorosilane under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process may also include purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromoethyltrichlorosilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromoethylsilicic acid.
Reduction: Reduction reactions can lead to the formation of dibromoethylsilane.
Substitution: It can participate in substitution reactions where one or more of its halogen atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide.
Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions can be carried out using nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Dibromoethylsilicic acid (from oxidation)
Dibromoethylsilane (from reduction)
Various substituted derivatives (from substitution reactions)
Scientific Research Applications
1,2-Dibromoethyltrichlorosilane is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the study of biological systems and the development of biomimetic materials.
Medicine: Investigated for potential use in drug delivery systems and medical imaging.
Industry: Utilized in the production of silicon-based materials and coatings.
Mechanism of Action
The mechanism by which 1,2-Dibromoethyltrichlorosilane exerts its effects involves its reactivity with various functional groups. The compound can act as a source of silicon in reactions, forming bonds with organic molecules. Its molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
1,2-Dibromoethyltrichlorosilane is unique in its combination of bromine and chlorine atoms attached to a silicon atom. Similar compounds include:
1,2-Dibromomethyltrichlorosilane: Similar structure but with a methyl group instead of an ethyl group.
1,2-Dibromoethyltrimethylsilane: Similar to this compound but with methyl groups instead of chlorine atoms.
These compounds differ in their reactivity and applications due to the variation in their substituents.
Properties
IUPAC Name |
trichloro(1,2-dibromoethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br2Cl3Si/c3-1-2(4)8(5,6)7/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCWILZPIFWPAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C([Si](Cl)(Cl)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br2Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883738 | |
Record name | Silane, trichloro(1,2-dibromoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4170-50-7 | |
Record name | Trichloro(1,2-dibromoethyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4170-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trichloro(1,2-dibromoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trichloro(1,2-dibromoethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trichloro(1,2-dibromoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro(1,2-dibromoethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.847 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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